Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
CAS No.: 100758-46-1
Cat. No.: VC17237559
Molecular Formula: C7H5KN2O3S2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100758-46-1 |
|---|---|
| Molecular Formula | C7H5KN2O3S2 |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | potassium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate |
| Standard InChI | InChI=1S/C7H6N2O3S2.K/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1 |
| Standard InChI Key | FUTUORWWLGMXLC-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.[K+] |
Introduction
Molecular Structure and Physicochemical Properties
The compound features a benzimidazole backbone—a bicyclic system comprising fused benzene and imidazole rings—substituted at the 2-position with a thioxo () group and at the 5-position with a sulfonate () group. The potassium counterion enhances solubility in polar solvents, a critical property for pharmaceutical formulations. Key physicochemical parameters include:
| Property | Value |
|---|---|
| CAS Number | 100758-46-1 |
| Molecular Formula | |
| Molecular Weight | 268.4 g/mol |
| Functional Groups | Thioxo, sulfonate, benzimidazole |
The thioxo group introduces electron-withdrawing effects, altering the electronic distribution of the benzimidazole ring, while the sulfonate group contributes to hydrophilicity and salt formation.
Synthetic Methodologies
Cyclization of Enaminones
A notable synthesis route involves the cyclization of enaminones derived from dimedone (5,5-dimethylcyclohexane-1,3-dione). Reacting dimedone with o-phenylenediamine derivatives in ethanol yields enaminones, which subsequently undergo treatment with carbon disulfide () in dimethyl sulfoxide (DMSO) catalyzed by pyridine. This method selectively forms the benzimidazole-2-thione skeleton via intramolecular nucleophilic attack at the secondary amine nitrogen, avoiding competing pathways that produce larger heterocycles .
Functionalization of Benzimidazole Precursors
Alternative approaches involve modifying preformed benzimidazole derivatives. Introducing the sulfonate group typically employs sulfonation reactions under controlled conditions, followed by potassium salt formation to enhance stability. These methods emphasize modularity, enabling tailored substitutions for specific applications.
Applications in Medicinal and Industrial Chemistry
Pharmaceutical Development
The sulfonate group improves aqueous solubility, making the compound a candidate for drug formulations requiring high bioavailability. Its benzimidazole core is a privileged structure in pharmaceuticals, featured in antiparasitic (e.g., albendazole) and antiviral agents.
Organic Synthesis
The compound serves as a building block for synthesizing complex heterocycles. For example, its thioxo group participates in nucleophilic substitution reactions, enabling the construction of sulfur-containing macrocycles .
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, the compound is compared to related benzimidazole derivatives:
| Compound | Structural Features | Key Differences |
|---|---|---|
| Benzimidazole | Basic bicyclic core | Lacks thioxo/sulfonate groups |
| 2-Mercaptobenzimidazole | Thiol (-SH) at position 2 | Higher acidity, redox activity |
| 5-Sulfobenzoic acid derivatives | Sulfonate group | Absence of benzimidazole core |
The integration of both thioxo and sulfonate groups in Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate distinguishes it from analogs, offering a balance of reactivity and solubility.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets using computational modeling and crystallography.
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Synthetic Optimization: Develop greener methodologies (e.g., solvent-free reactions) to improve yield and sustainability .
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Therapeutic Exploration: Evaluate efficacy in disease models, particularly infections and oncology.
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